molecular formula C12H17N5OS B12830394 4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine

4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine

Cat. No.: B12830394
M. Wt: 279.36 g/mol
InChI Key: ODWOLRPETHYIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Thiazole Ring Formation: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Coupling of the Rings: The imidazole and thiazole rings are then coupled through a nucleophilic substitution reaction.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction with an appropriate leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Morpholinoethyl)-thiazolo[3,2-a]pyrimidin-5-one: A compound with a similar structure but different biological activities.

    4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine: Another related compound with distinct chemical properties.

Uniqueness

4-(1-(2-Morpholinoethyl)-1H-imidazol-2-yl)thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17N5OS

Molecular Weight

279.36 g/mol

IUPAC Name

4-[1-(2-morpholin-4-ylethyl)imidazol-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H17N5OS/c13-12-15-10(9-19-12)11-14-1-2-17(11)4-3-16-5-7-18-8-6-16/h1-2,9H,3-8H2,(H2,13,15)

InChI Key

ODWOLRPETHYIBY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=CN=C2C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.